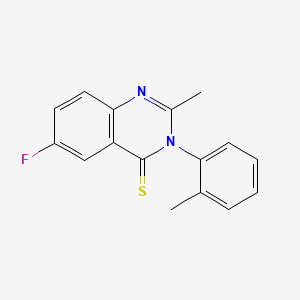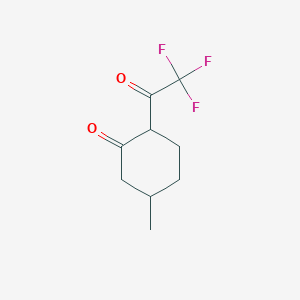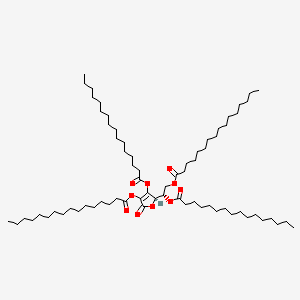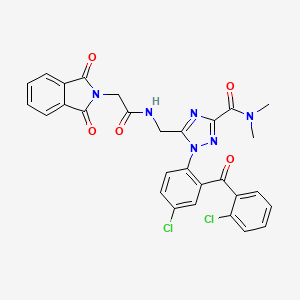
bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol: is a chemical compound with a unique structure that combines the properties of both a phosphate ester and an amino alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,3,3-trifluoropropyl) hydrogen phosphate typically involves the reaction of 3,3,3-trifluoropropanol with phosphorus oxychloride, followed by hydrolysis to yield the desired phosphate ester. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of bis(3,3,3-trifluoropropyl) hydrogen phosphate may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(3,3,3-trifluoropropyl) hydrogen phosphate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alcohols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as phosphates with higher oxidation states.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: New compounds with substituted phosphate groups, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(3,3,3-trifluoropropyl) hydrogen phosphate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it useful in various assays and experiments.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs and diagnostic agents. Its unique chemical structure may offer advantages in targeting specific biological pathways.
Industry: In industrial applications, bis(3,3,3-trifluoropropyl) hydrogen phosphate is used in the production of specialty chemicals, including surfactants and lubricants. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which bis(3,3,3-trifluoropropyl) hydrogen phosphate exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The phosphate group can form strong bonds with active sites, while the trifluoropropyl group may enhance the compound’s stability and reactivity. The amino alcohol component can facilitate interactions with hydrophilic environments, making the compound versatile in different biological and chemical contexts.
Comparaison Avec Des Composés Similaires
- Bis(2,2,2-trifluoroethyl) phosphate
- Bis(3,3,3-trifluoropropyl) phosphate
- 2-(2-hydroxyethylamino)ethyl phosphate
Comparison:
- Bis(2,2,2-trifluoroethyl) phosphate: Similar in structure but with different alkyl chain length, affecting its reactivity and applications.
- Bis(3,3,3-trifluoropropyl) phosphate: Lacks the amino alcohol component, which may limit its versatility in biological applications.
- 2-(2-hydroxyethylamino)ethyl phosphate: Contains a similar amino alcohol group but without the trifluoropropyl group, affecting its stability and reactivity.
Uniqueness: Bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol stands out due to its combination of a trifluoropropyl group, a phosphate ester, and an amino alcohol. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
65530-64-5 |
|---|---|
Formule moléculaire |
C10H20F6NO6P |
Poids moléculaire |
395.23 g/mol |
Nom IUPAC |
bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H9F6O4P.C4H11NO2/c7-5(8,9)1-3-15-17(13,14)16-4-2-6(10,11)12;6-3-1-5-2-4-7/h1-4H2,(H,13,14);5-7H,1-4H2 |
Clé InChI |
AMFUQXQZCMOGCY-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)(O)OCCC(F)(F)F)C(F)(F)F.C(CO)NCCO |
Description physique |
Liquid |
Numéros CAS associés |
65530-64-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)



![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)



